Thiomorpholine-2-carboxylic acid
Overview
Description
Thiomorpholine-2-carboxylic acid is a thiomorpholinemonocarboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Research has shown the potential of thiomorpholine derivatives in antimicrobial applications. For instance, thiomorpholine derivatives have been developed and tested for their antimicrobial activity, indicating their potential as bioactive molecules in therapeutic contexts (Kardile & Kalyane, 2010). Additionally, new amides of Thiomorpholine carboxylate have been synthesized and evaluated for their in vitro antimicrobial activities, showing moderate to good antibacterial and antifungal activity (Nagavelli et al., 2014).
Synthesis and Characterization
Thiomorpholine-2-carboxylic acid has been utilized in the synthesis of various compounds. A study reported the regio- and stereo-selective synthesis of novel 3-thiomorpholines from ketoaziridines (Khodadadi et al., 2021). Another study involved the preparation of novel bridged bicyclic thiomorpholines as potential building blocks in medicinal chemistry, highlighting the importance of thiomorpholine in this field (Walker & Rogier, 2013).
Catalysis and Green Chemistry
This compound derivatives have been synthesized using environmentally friendly methods. For example, boric acid/glycerol has been used as a catalyst for the synthesis of Thiomorpholine 1,1-Dioxide by double Michael addition reaction in water, emphasizing the move towards greener chemistry (Halimehjnai et al., 2013).
Biological Activities
Thiomorpholine derivatives have shown promising biological activities. A study synthesized N‐azole substituted thiomorpholine derivatives and evaluated their antioxidant and cytotoxic activities, finding significant radical scavenging and cytotoxic activities in some derivatives (Reddy et al., 2014).
Application in Corrosion Inhibition
This compound derivatives have also been studied for their application in corrosion inhibition. For instance, thiomorpholin-4-ylmethyl-phosphonic acid was investigated as a corrosion inhibitor for carbon steel in natural seawater (Amar et al., 2008).
Mechanism of Action
Target of Action
Thiomorpholine-2-carboxylic acid primarily targets Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate the secretion of insulin in a glucose-dependent manner .
Mode of Action
This compound interacts with DPP-IV, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby enhancing their activity. The increased activity of incretins leads to the stimulation of insulin secretion, inhibition of hepatic glucose production, and promotion of the growth and differentiation of beta-cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin pathway. By inhibiting DPP-IV, the compound prolongs the activity of incretins, leading to enhanced insulin secretion and reduced hepatic glucose production . This results in better regulation of blood glucose levels, making this compound potentially beneficial for the treatment of type 2 diabetes mellitus .
Result of Action
The inhibition of DPP-IV by this compound leads to an increase in the activity of incretins . This results in enhanced insulin secretion, reduced hepatic glucose production, and promotion of beta-cell growth and differentiation . These molecular and cellular effects contribute to better regulation of blood glucose levels.
Biochemical Analysis
Biochemical Properties
It is known that Thiomorpholine-2-carboxylic acid interacts with proteins and enzymes in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that this compound has effects on cellular function
Dosage Effects in Animal Models
It is known that this compound has effects in animal models
Metabolic Pathways
It is known that this compound interacts with enzymes or cofactors in metabolic pathways
Transport and Distribution
It is known that this compound interacts with transporters or binding proteins
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles
Properties
IUPAC Name |
thiomorpholine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOPRCUIYMBWLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304192 | |
Record name | 2-Thiomorpholinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134676-66-7 | |
Record name | 2-Thiomorpholinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134676-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiomorpholinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.